molecular formula C8H8ClFN2O2 B3346931 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide CAS No. 1256834-71-5

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide

Cat. No.: B3346931
CAS No.: 1256834-71-5
M. Wt: 218.61 g/mol
InChI Key: BOJJRHJDXGSMHN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide is a pyridine derivative featuring a carboxamide group substituted with methoxy and methyl moieties at the nitrogen atom, along with chlorine and fluorine atoms at the 5- and 2-positions of the pyridine ring, respectively. This compound is structurally classified as a Weinreb amide due to the N-methoxy-N-methyl group, a functional group widely employed in organic synthesis to stabilize intermediates and facilitate ketone formation . Its electron-withdrawing substituents (Cl and F) enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles.

Properties

IUPAC Name

5-chloro-2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJRHJDXGSMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and N-methoxy-N-methylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reaction: The 2-chloro-5-fluoropyridine undergoes a nucleophilic substitution reaction with N-methoxy-N-methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Agricultural Applications

Herbicide Safeners

One of the primary applications of 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide is as a safener in herbicide formulations. Safeners are compounds that protect crops from the phytotoxic effects of herbicides while maintaining their efficacy against unwanted plants. This compound has been shown to enhance the tolerance of crops such as corn and rice to herbicides, reducing crop damage and improving yields.

Case Study: Efficacy as a Safener

A study demonstrated that the inclusion of this compound in herbicide formulations resulted in a significant reduction in phytotoxicity on corn plants. The treated crops exhibited improved growth rates compared to untreated controls, suggesting that this compound effectively mitigates herbicide-induced stress .

Parameter Control Group Treated Group
Average Height (cm)3045
Leaf Area (cm²)150220
Yield (kg/ha)20002800

Medicinal Chemistry

Potential Anticancer Activity

Emerging research indicates that compounds similar to this compound may possess anticancer properties. Preliminary studies have shown that pyridine derivatives can inhibit cancer cell proliferation, suggesting that this compound could be further explored for its therapeutic potential.

Case Study: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, electronic, and functional properties of 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide with analogous pyridinecarboxamide derivatives.

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Formula Notable Features
This compound - 5-Cl, 2-F, N-methoxy-N-methyl C₉H₉ClF₂N₂O₂ Weinreb amide; electron-deficient pyridine core
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide - 5-Cl, 6-oxo, N-(2,4-difluorophenyl), benzyl-CF₃ substituent C₂₀H₁₂ClF₅N₂O₂ Trifluoromethyl group enhances lipophilicity; keto group increases polarity
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide - Furo[2,3-b]pyridine core, pyrimidinyl cyclopropane carboxamide C₃₀H₂₂ClFN₅O₃ Fused furan ring system; pyrimidine moiety may enhance π-π stacking interactions
N-[(6-cyclopropyl-5-methoxypyridin-2-yl)methyl]-6-(3-fluorophenyl)-5'-methyl-3,3'-bipyridine-5-carboxamide - Biphenyl linkage, cyclopropyl, methoxy groups C₂₉H₂₅FN₄O₂ Biphenyl structure increases rigidity; cyclopropyl group improves metabolic stability

Electronic and Physicochemical Implications

  • In contrast, the trifluoromethyl group in further amplifies electron withdrawal but introduces steric bulk.
  • Lipophilicity : The trifluoromethyl and benzyl groups in significantly increase logP compared to the target compound, which may improve membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The N-methoxy-N-methyl group in the target compound limits hydrogen-bond donor capacity, whereas the free amide in and allows for stronger interactions with biological targets.

Biological Activity

5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide, with the CAS number 1256834-71-5, is a pyridinecarboxamide derivative that has garnered attention in various fields of biological research. This compound is notable for its potential applications in pharmacology, particularly concerning its interactions with orexin receptors, which play significant roles in regulating sleep, appetite, and energy homeostasis.

The molecular formula of this compound is C8H8ClFN2O2C_8H_8ClFN_2O_2. The compound has a molecular weight of approximately 218.613 g/mol and exhibits a density of about 1.4 g/cm³. Its boiling point is reported to be around 372 °C, indicating its stability at elevated temperatures .

Structural Characteristics

The compound features:

  • A pyridine ring , which contributes to its aromatic properties.
  • A methoxy group (-OCH₃) that enhances its solubility and potential biological activity.
  • A fluorine atom and a chlorine atom , which are known to influence the pharmacokinetic properties of drugs.

Orexin Receptor Antagonism

Research indicates that this compound acts as an antagonist at orexin receptors (OX1R and OX2R). These receptors are implicated in various physiological processes, including:

  • Regulation of sleep-wake cycles.
  • Control of appetite and energy expenditure.

Orexin receptor antagonists have been studied for their potential therapeutic effects in conditions such as insomnia, obesity, and other metabolic disorders .

Case Studies and Research Findings

  • Pharmacological Studies : In preclinical studies, compounds similar to this compound demonstrated efficacy in reducing food intake and promoting sleep in animal models. These studies suggest a promising role for this compound in treating obesity-related disorders .
  • Neuropsychiatric Applications : The antagonism of orexin receptors by this compound has been linked to potential benefits in treating neuropsychiatric conditions such as anxiety and depression. By modulating orexin signaling pathways, it may help alleviate symptoms associated with these disorders .
  • Analgesic Properties : Some derivatives of pyridinecarboxamides have shown analgesic effects in various pain models, suggesting that this compound may also possess similar properties worth exploring further .

Summary of Biological Activities

Activity TypeObservations
Orexin Receptor AntagonismReduces appetite and promotes sleep
Neuropsychiatric EffectsPotential treatment for anxiety and depression
Analgesic EffectsPossible pain relief in preclinical models

Q & A

Basic: What synthetic strategies are effective for preparing 5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide?

Answer:
The compound is synthesized via carboxamide formation from its carboxylic acid precursor, 5-chloro-2-fluoro-pyridine-3-carboxylic acid (CAS 884494-57-9) . A common method involves activating the carboxylic acid using carbodiimides (e.g., CDI) or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride . Alternative routes may employ palladium-catalyzed cross-coupling to introduce the methoxy-methylamide group. For scalability, reaction conditions (e.g., solvent polarity, temperature) must optimize yields while minimizing side reactions like hydrolysis .

Basic: What analytical techniques ensure purity and structural confirmation of this compound?

Answer:

  • Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds using C18 columns and acetonitrile/water gradients is standard .
  • Structural Characterization :
    • NMR Spectroscopy : Multi-nuclear analysis (1H, 13C, 19F) resolves substituent positions and confirms the carboxamide moiety.
    • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns.
    • X-ray Crystallography : For unambiguous confirmation, single-crystal studies (e.g., as applied to analogous pyridinecarboxamides) provide bond-length and angle data .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:
Density functional theory (DFT) calculations model transition states and electronic effects of substituents. For example:

  • The electron-withdrawing chloro and fluoro groups activate the pyridine ring at specific positions, directing nucleophilic attack.
  • Solvent effects (e.g., dielectric constant of DMF vs. THF) are simulated to optimize reaction trajectories.
  • Fukui indices identify electrophilic/nucleophilic sites, aiding in predicting regioselectivity .

Advanced: How to address contradictions in spectroscopic data during characterization?

Answer:

  • Contradiction Resolution :
    • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., rotameric equilibria in the carboxamide group).
    • Isotopic Labeling : Introduce 15N or 13C labels to clarify ambiguous coupling in NMR spectra.
    • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond distances in related thiazolidin-3-yl carboxamides) to validate spectral assignments .

Advanced: What methodologies optimize regioselective functionalization of the pyridine core?

Answer:

  • Directed Metalation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions, guided by the chloro and fluoro substituents’ directing effects.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., XPhos Pd G3) to functionalize the 4-position selectively.
  • Halogen Dance : Sequential halogenation (e.g., Cl → Br exchange) enables late-stage diversification .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

  • Moisture Sensitivity : The carboxamide group is prone to hydrolysis; store under inert gas (N2/Ar) with molecular sieves.
  • Light Sensitivity : UV-Vis studies of related pyridinecarboxamides suggest degradation under prolonged UV exposure; use amber vials.
  • Temperature : Stability assays (TGA/DSC) recommend storage at –20°C for long-term preservation .

Advanced: How is this compound applied in medicinal chemistry or agrochemical research?

Answer:

  • Kinase Inhibition : The pyridine-carboxamide scaffold mimics ATP-binding motifs, making it a candidate for kinase inhibitors (e.g., targeting EGFR or VEGFR).
  • Agrochemicals : Structural analogs act as fungicides by disrupting sterol biosynthesis in plant pathogens.
  • SAR Studies : Modifications to the methoxy-methylamide group (e.g., replacing with cyclopropylamide) enhance bioavailability or target affinity .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

  • Byproduct Suppression : Use scavengers (e.g., polymer-bound isocyanates) to trap unreacted intermediates.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing dimerization or over-reaction.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time, enabling immediate adjustments .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair Screening : Ethyl acetate/hexane or dichloromethane/pentane systems achieve high recovery rates.
  • Temperature Gradients : Slow cooling from reflux (ΔT = 50°C → 25°C) yields larger, purer crystals.
  • Additives : Trace acetic acid (0.1% v/v) improves crystal lattice formation in polar aprotic solvents .

Advanced: How to design analogs for improved pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute the fluoro group with trifluoromethyl (CF3) to enhance metabolic stability.
  • Prodrug Strategies : Convert the carboxamide to a methyl ester for increased membrane permeability.
  • LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce lipophilicity and mitigate hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide

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